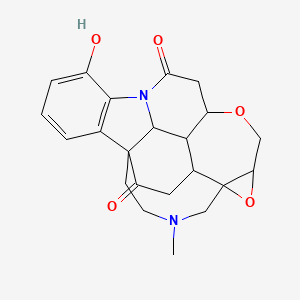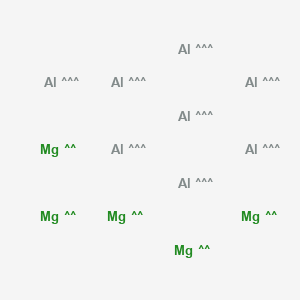
Allyl ethoxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl ethoxyacetate: is an organic compound with the molecular formula C7H12O3 . It is also known by its systematic name, 2-Propen-1-yl 2-ethoxyacetate . This compound is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Allyl ethoxyacetate can be synthesized through the esterification of allyl alcohol with ethoxyacetic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods: In an industrial setting, this compound can be produced through a continuous esterification process. This method involves the use of a fixed-bed reactor where allyl alcohol and ethoxyacetic acid are passed over a solid acid catalyst. The reaction is carried out at elevated temperatures and pressures to maximize the yield of this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Allyl ethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form this compound alcohol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and cyanides (CN-) can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes and ketones.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Allyl ethoxyacetate is used as a building block in organic synthesis. It is employed in the preparation of various polymers and resins due to its reactivity and ability to undergo polymerization reactions.
Biology: In biological research, this compound is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential antimicrobial and antifungal properties.
Medicine: this compound is investigated for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs makes it a candidate for controlled release formulations.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of coatings, adhesives, and sealants
Wirkmechanismus
The mechanism of action of allyl ethoxyacetate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it undergoes electron transfer processes, leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions under which it is carried out.
Vergleich Mit ähnlichen Verbindungen
Allyl acetate: Similar in structure but lacks the ethoxy group.
Allyl alcohol: The alcohol counterpart of allyl ethoxyacetate.
Ethyl acetate: Similar ester but with an ethyl group instead of an allyl group.
Uniqueness: this compound is unique due to the presence of both allyl and ethoxy groups, which confer distinct reactivity and properties. This combination allows it to participate in a wider range of chemical reactions compared to its similar counterparts. Its ability to undergo both nucleophilic and electrophilic reactions makes it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
22874-92-6 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
prop-2-enyl 2-ethoxyacetate |
InChI |
InChI=1S/C7H12O3/c1-3-5-10-7(8)6-9-4-2/h3H,1,4-6H2,2H3 |
InChI-Schlüssel |
YOAXXWDLGHHXHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


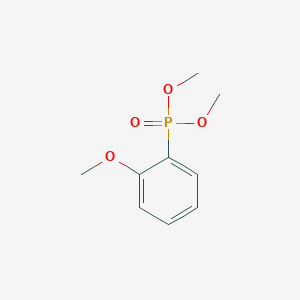


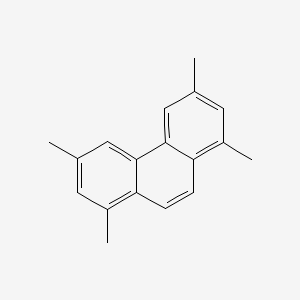
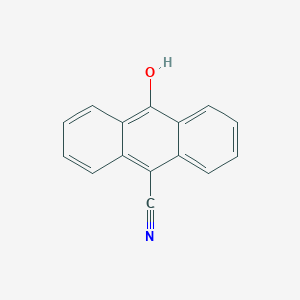
![1-Morpholin-4-yl-2-thieno[2,3-b]pyridin-5-ylethanethione](/img/structure/B14716132.png)
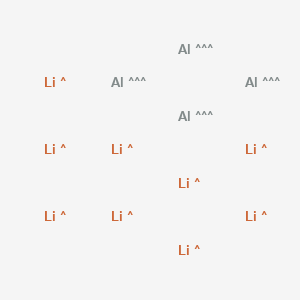
![3-(Phenylmethyl)[1,1'-biphenyl]-4-ol](/img/structure/B14716136.png)
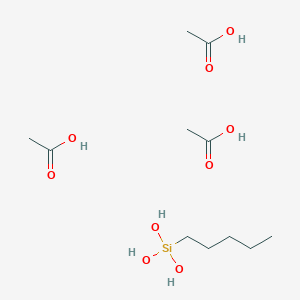
![1-(6-Chloro-1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-[hydroxy-(3-propoxyphenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B14716141.png)
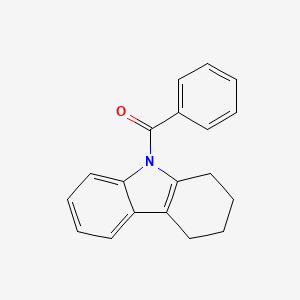
![Spiro[7-oxabicyclo[4.1.0]heptane-3,3'-oxetane]](/img/structure/B14716155.png)
